molecular formula C19H24N2O3S B5378690 N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide

N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide

Katalognummer B5378690
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: FJCGUYFSGDSSFT-VXPUYCOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide, commonly known as ESI-09, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ESI-09 is a selective inhibitor of the RhoGTPase guanine nucleotide exchange factor (GEF) activity of LARG and GEF-H1, two important proteins involved in the regulation of cell migration, proliferation, and survival.

Wirkmechanismus

ESI-09 works by selectively inhibiting the RhoGTPase guanine nucleotide exchange factor (N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide) activity of LARG and N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide-H1. RhoGTPases are a family of small GTP-binding proteins that play a critical role in the regulation of cytoskeletal dynamics, cell migration, and cell proliferation. LARG and N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide-H1 are two important RhoGTPase N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamides that are involved in the regulation of these processes.
Biochemical and Physiological Effects:
The inhibition of LARG and N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide-H1 by ESI-09 has several biochemical and physiological effects. In cancer cells, ESI-09 has been shown to reduce cell migration and invasion, thus inhibiting tumor metastasis. In addition, ESI-09 has been shown to reduce cardiac fibrosis and improve cardiac function in animal models of heart failure.

Vorteile Und Einschränkungen Für Laborexperimente

ESI-09 has several advantages for lab experiments, including its high selectivity for LARG and N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide-H1 and its ability to inhibit RhoGTPase activity in a dose-dependent manner. However, one of the limitations of ESI-09 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

Zukünftige Richtungen

There are several future directions for the research and development of ESI-09. One potential direction is to further investigate the therapeutic potential of ESI-09 in cancer treatment, particularly in combination with other cancer therapies. Another direction is to explore the potential of ESI-09 for the treatment of other diseases, such as cardiovascular diseases and neurological disorders. Additionally, further research is needed to optimize the synthesis and formulation of ESI-09 for improved solubility and bioavailability.

Synthesemethoden

ESI-09 can be synthesized using a multi-step synthetic route that involves the reaction of 4-ethoxybenzenesulfonyl chloride with N,N-diethylethanamine, followed by condensation with 4-nitrobenzenecarboximidamide and reduction with palladium on carbon.

Wissenschaftliche Forschungsanwendungen

ESI-09 has been extensively studied in various scientific research applications, particularly in the fields of cancer and cardiovascular diseases. The inhibition of LARG and N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide-H1 by ESI-09 has been shown to reduce cell migration and invasion, thus making it a potential therapeutic target for cancer treatment. In addition, ESI-09 has been shown to improve cardiac function and reduce cardiac fibrosis in animal models of heart failure.

Eigenschaften

IUPAC Name

N'-(4-ethoxyphenyl)sulfonyl-N,N-diethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-4-21(5-2)19(16-10-8-7-9-11-16)20-25(22,23)18-14-12-17(13-15-18)24-6-3/h7-15H,4-6H2,1-3H3/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCGUYFSGDSSFT-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NS(=O)(=O)C1=CC=C(C=C1)OCC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=N\S(=O)(=O)C1=CC=C(C=C1)OCC)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.